molecular formula C20H23ClO3 B5048131 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5048131
M. Wt: 346.8 g/mol
InChI Key: NUHGLINISRVMCM-FPYGCLRLSA-N
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Description

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with the molecular formula C20H23ClO3 It is a complex molecule featuring a benzene ring substituted with various functional groups, including a chlorophenoxy group, a butoxy group, a methoxy group, and a prop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the chlorination of phenol to produce 2-chlorophenol. This intermediate is then reacted with butyl bromide in the presence of a base to form 2-chlorophenoxybutane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-chlorophenoxy)butoxy]-2-methoxybenzene
  • 1-[4-(2-chlorophenoxy)butoxy]-4-[(E)-prop-1-enyl]benzene
  • 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(Z)-prop-1-enyl]benzene

Uniqueness

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHGLINISRVMCM-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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